molecular formula C11H18O5 B1293608 Diethyl 4-oxoheptanedioate CAS No. 6317-49-3

Diethyl 4-oxoheptanedioate

Cat. No.: B1293608
CAS No.: 6317-49-3
M. Wt: 230.26 g/mol
InChI Key: ZGBUXZJMZBBISR-UHFFFAOYSA-N
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Description

Scientific Research Applications

Diethyl 4-oxoheptanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of metabolic pathways involving esterases and other enzymes.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Safety and Hazards

Diethyl 4-oxoheptanedioate is classified as a combustible liquid . It has a flash point of 113 °C (closed cup) . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 4-oxoheptanedioate can be synthesized through the esterification of 4-oxoheptanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with ethanol and a catalytic amount of sulfuric acid, followed by purification through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous esterification processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form diethyl 4-hydroxyheptanedioate using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Diethyl 4-hydroxyheptanedioate.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of diethyl 4-oxoheptanedioate involves its interaction with various molecular targets, primarily through its ester and keto functional groups. These groups can undergo hydrolysis, reduction, or oxidation, leading to the formation of active intermediates that participate in further chemical reactions. The pathways involved include ester hydrolysis by esterases and reduction by reductases.

Comparison with Similar Compounds

    Diethyl succinate: Another diester with similar reactivity but a shorter carbon chain.

    Diethyl malonate: Used in similar synthetic applications but lacks the keto group.

    Diethyl adipate: Similar structure but with a different functional group arrangement.

Uniqueness: Diethyl 4-oxoheptanedioate is unique due to the presence of both ester and keto functional groups, which provide it with a distinct reactivity profile. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.

Properties

IUPAC Name

diethyl 4-oxoheptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBUXZJMZBBISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212510
Record name Diethyl 4-oxoheptanedioate
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6317-49-3
Record name Heptanedioic acid, 4-oxo-, 1,7-diethyl ester
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Record name Diethyl 4-oxoheptanedioate
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Record name Diethyl 4-oxoheptanedioate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Diethyl 4-oxoheptanedioate utilized in synthesizing pharmacologically relevant compounds?

A1: this compound serves as a crucial starting material for synthesizing derivatives of 3-R-2,8-dioxo-7,8-dihydro-2H-pyrrolo[1,2-a][1,2,4]triazino[2,3-c]quinazolin-5a(6H)-carboxylic(-propanoic) acids. These compounds, characterized by their fused heterocyclic structures, are being investigated for their potential as Lipoxygenase (LOX) inhibitors and radical scavengers []. The research explores a novel synthetic approach involving the condensation of this compound with 2-(6-R1-2,5-dihydro-5-oxo-1,2,4-triazino-3-yl)anilines. This reaction leads to the formation of the desired heterocyclic esters.

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